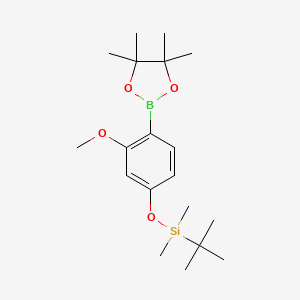
Tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organic compound with the molecular formula C21H32BNO5. It is characterized by the presence of a tert-butyl group, a methoxy group, and a dimethylsilane group attached to a phenoxy ring, which is further substituted with a dioxaborolan group. This compound is of significant interest in organic synthesis and materials science due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane typically involves multiple steps One common route starts with the preparation of the phenoxy intermediate, which is then functionalized with the dioxaborolan groupThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems helps in maintaining the consistency and quality of the product. The choice of raw materials, reaction conditions, and purification techniques are optimized to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The dioxaborolan group can be reduced to form boronic acids.
Substitution: The phenoxy ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the dioxaborolan group may yield boronic acids .
Wissenschaftliche Forschungsanwendungen
Tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antiviral agents.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane involves its interaction with specific molecular targets and pathways. The dioxaborolan group can form reversible covalent bonds with biological molecules, making it useful in drug design and development. The phenoxy and dimethylsilane groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl(5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Compared to similar compounds, tert-butyl(3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is unique due to its combination of functional groups, which impart distinct chemical and physical properties. Its structure allows for versatile reactivity and stability, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C19H33BO4Si |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
tert-butyl-[3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane |
InChI |
InChI=1S/C19H33BO4Si/c1-17(2,3)25(9,10)22-14-11-12-15(16(13-14)21-8)20-23-18(4,5)19(6,7)24-20/h11-13H,1-10H3 |
InChI-Schlüssel |
NMPMHZMOPNJSAJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(Methylsulfanyl)methyl]-3-oxo-2,3-dihydro-1,2-oxazole-4-carbonyl chloride](/img/structure/B13958231.png)
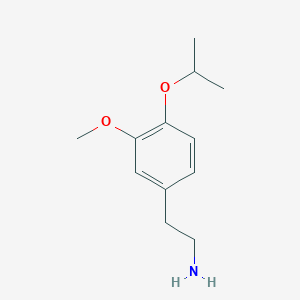
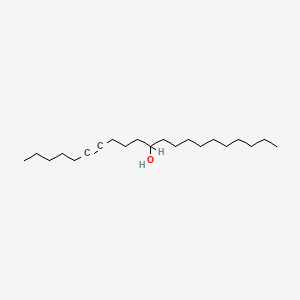
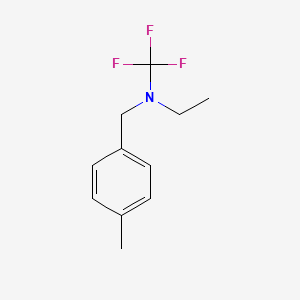

![{(S)-1-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-carbamoyl]-ethyl}-carbamic acid benzyl ester](/img/structure/B13958254.png)
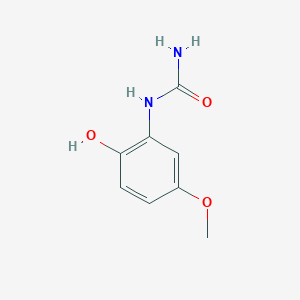
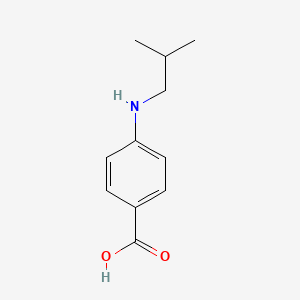
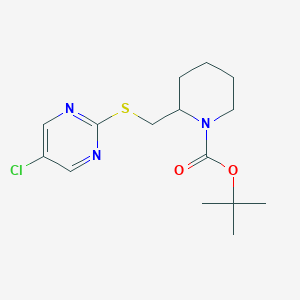
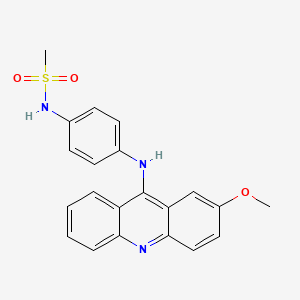
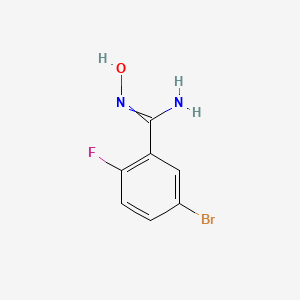
![Furo[3,4-b]pyridin-5(7H)-one, 7,7-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13958292.png)

